3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid
Overview
Description
CHR 6494 trifluoroacetate is a potent and selective inhibitor of the enzyme Haspin, also known as Haploid Germ Cell-Specific Nuclear Protein Kinase. This compound is known for its ability to block the phosphorylation of histone H3 at threonine 3 (H3T3ph), leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. It is primarily used in scientific research to study cell cycle regulation and cancer biology .
Mechanism of Action
Target of Action
CHR 6494 trifluoroacetate is a potent and selective inhibitor of Haspin kinase . Haspin kinase plays a crucial role in cell division, particularly in the process of mitosis .
Mode of Action
CHR 6494 trifluoroacetate interacts with Haspin kinase, blocking its ability to phosphorylate H3T3ph . This interaction results in a disruption of the normal cell cycle, specifically at the G2/M phase .
Biochemical Pathways
The primary biochemical pathway affected by CHR 6494 trifluoroacetate is the cell cycle, particularly the transition from the G2 phase to the M phase . By inhibiting Haspin kinase, CHR 6494 trifluoroacetate disrupts the normal progression of the cell cycle, leading to downstream effects such as inhibited cell proliferation .
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The inhibition of Haspin kinase by CHR 6494 trifluoroacetate leads to cell cycle arrest at the G2/M phase . This results in inhibited cell proliferation and promotes apoptosis in multiple cancer cell lines . Additionally, it causes an abnormal duplication of centrosomes and mitotic catastrophe in cancer cells .
Preparation Methods
The synthesis of CHR 6494 trifluoroacetate involves multiple steps, starting with the preparation of the core structure, 3-(1H-Indazol-5-yl)-N-propyl-imidazo[1,2-b]pyridazin-6-amine. This intermediate is then reacted with trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
CHR 6494 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, although this is less common.
Substitution: CHR 6494 trifluoroacetate can undergo substitution reactions, particularly at the indazole and pyridazine rings, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CHR 6494 trifluoroacetate is widely used in scientific research due to its potent inhibitory effects on Haspin. Some of its key applications include:
Cancer Research: It is used to study the role of Haspin in cell cycle regulation and its potential as a target for cancer therapy. .
Cell Cycle Studies: Researchers use this compound to investigate the mechanisms of cell cycle progression and the effects of Haspin inhibition on mitosis.
Drug Development: CHR 6494 trifluoroacetate serves as a lead compound for the development of new Haspin inhibitors with improved potency and selectivity.
Comparison with Similar Compounds
CHR 6494 trifluoroacetate is unique in its high potency and selectivity for Haspin. Similar compounds include:
UNC0379 trifluoroacetate: Another Haspin inhibitor with similar selectivity but different chemical structure.
IACS-9571 trifluoroacetate: A potent Haspin inhibitor with distinct pharmacokinetic properties.
A64 trifluoroacetate: A Haspin inhibitor with a different mechanism of action and chemical structure.
These compounds share the common feature of inhibiting Haspin but differ in their chemical structures, potencies, and pharmacokinetic profiles, making CHR 6494 trifluoroacetate a unique and valuable tool in scientific research .
Properties
IUPAC Name |
3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6.C2HF3O2/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13;3-2(4,5)1(6)7/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWYDZNXJQESDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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